1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with the molecular formula and a molecular weight of 422.52 g/mol. This compound is characterized by its unique structure, which includes a pyrrolone core, a dimethylamino ethyl side chain, and various aromatic substituents. It is classified as a pyrrolone derivative and is notable for its potential applications in medicinal chemistry.
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one falls under the category of synthetic organic compounds and is primarily studied within the field of medicinal chemistry due to its bioactive properties.
The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis techniques. A common method includes:
The synthesis may require specific reagents such as dimethylamine, methoxybenzoyl chloride, and pyridine derivatives. Reaction conditions like temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can be depicted using various structural representations:
CC(C)c1ccc(C(C(C(c(cc2)ccc2OC)=O)=C2O)N(CCN(C)C)C2=O)cc1MDL Number (MFCD)...The compound contains:
The compound is expected to undergo a variety of chemical reactions typical for pyrrolone derivatives, including:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are often employed for monitoring reaction progress and product purity.
The mechanism of action for 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves interactions at the molecular level with biological targets. It may act through:
Further studies are required to elucidate the precise biological pathways influenced by this compound, including pharmacodynamics and pharmacokinetics.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture depending on its specific functional groups.
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has potential applications in:
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0